molecular formula C16H24N4O B2692929 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide CAS No. 1448076-53-6

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide

Cat. No.: B2692929
CAS No.: 1448076-53-6
M. Wt: 288.395
InChI Key: INOODVKWHPSECL-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a complex organic compound that features a pyrimidine ring substituted with pyrrolidine and cyclopentanecarboxamide groups

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-11-14(19-15(21)13-7-3-4-8-13)12(2)18-16(17-11)20-9-5-6-10-20/h13H,3-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOODVKWHPSECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine and pyrimidine rings allow the compound to bind to enzymes or receptors, modulating their activity. This can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide group, which can impart distinct chemical and biological properties compared to its analogs .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure features a pyrimidine ring substituted with a pyrrolidine moiety and a cyclopentanecarboxamide group. Its chemical formula is C16H22N4OC_{16}H_{22}N_{4}O, with a molecular weight of approximately 290.38 g/mol. The structural complexity allows for diverse interactions with biological targets, enhancing its pharmacological potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Similar compounds have shown efficacy against different cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
  • Antiviral Properties : Preliminary studies suggest potential antiviral effects, particularly against viruses that utilize host kinases for replication.
  • Neurological Effects : The compound may influence neurotransmitter systems, suggesting possible applications in treating neurological disorders.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzyme targets:

  • Kinase Inhibition : The compound may inhibit kinases involved in cell proliferation and survival, such as Src and Abl kinases. This inhibition can lead to reduced tumor growth and improved outcomes in cancer models.
  • Receptor Interaction : The pyrrolidine moiety enhances binding affinity to various receptors, potentially leading to altered signaling pathways that affect cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1 Demonstrated that related pyrimidine derivatives exhibit significant antiproliferative activity against leukemia cell lines (PubMed ID: 15615512) .
Study 2 Identified selective AAK1 and GAK inhibitors with antiviral properties in human primary monocyte-derived dendritic cells (DTIC Report) .
Study 3 Investigated the synthesis and characterization of similar compounds showing promising results in inhibiting cancer cell growth (BenchChem) .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. Key steps include:

  • Formation of Pyrrolidine-Pyrimidine Intermediate : Reaction of 2-chloropyrimidine with pyrrolidine under basic conditions.
  • Cyclopentanecarboxamide Formation : Coupling the intermediate with cyclopentanecarboxylic acid derivatives using standard amide coupling techniques.

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